molecular formula C20H17FN4O B5484116 N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5484116
M. Wt: 348.4 g/mol
InChI Key: MBTVWEWGTPDMHY-UHFFFAOYSA-N
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Description

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-(2-fluorophenyl)-3-methyl-1H-indole with pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-12-15-10-13(11-22-20(26)18-8-9-23-25-18)6-7-17(15)24-19(12)14-4-2-3-5-16(14)21/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVWEWGTPDMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CC=NN3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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